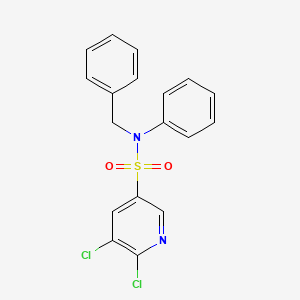
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide, also known as BDP 9066, is a chemical compound that has been the subject of scientific research due to its potential applications as a therapeutic agent. In
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 disrupts the pH balance in the tumor microenvironment, leading to the induction of apoptosis.
Biochemical and physiological effects:
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of CA IX. In addition, N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines such as interleukin-6.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 in lab experiments is its specificity for CA IX. This allows for targeted inhibition of the enzyme without affecting other carbonic anhydrases. However, one limitation of using N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 could focus on its potential use in combination with other therapeutic agents for the treatment of cancer. In addition, studies could investigate the use of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 in the treatment of other diseases that involve overexpression of CA IX, such as hypoxic ischemic encephalopathy. Further research could also explore ways to improve the solubility of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066, making it more suitable for in vivo use.
Conclusion:
In conclusion, N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 is a chemical compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of CA IX, leading to the induction of apoptosis in cancer cells. While there are limitations to its use in lab experiments, further research on N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 could lead to new treatments for a variety of diseases.
Synthesis Methods
The synthesis of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 involves the reaction of 5,6-dichloro-3-pyridinesulfonic acid with benzylamine and phenyl isocyanate. The resulting product is then purified through recrystallization. The yield of N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 is reported to be around 70%.
Scientific Research Applications
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has been studied for its potential use as a therapeutic agent in the treatment of cancer. Studies have shown that N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide 9066 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-17-11-16(12-21-18(17)20)25(23,24)22(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFAYWDQNOFNQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5,6-dichloro-N-phenylpyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356537.png)
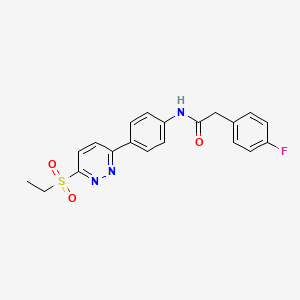
![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)
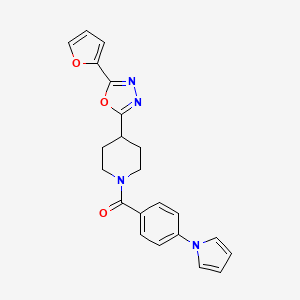
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
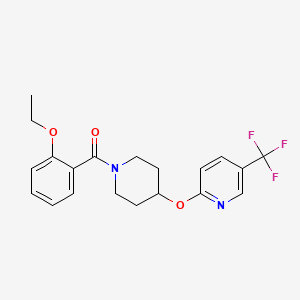
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
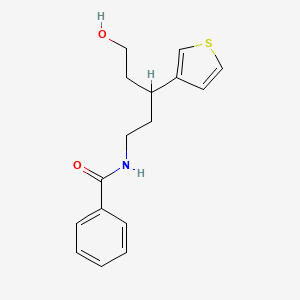
![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)